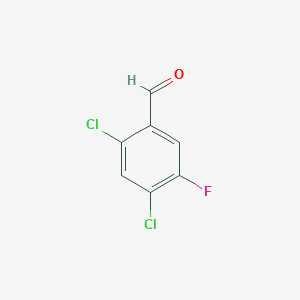

2,4-Dichloro-5-fluorobenzaldehyde

Übersicht

Beschreibung

2,4-Dichloro-5-fluorobenzaldehyde (DCFB) is an important intermediate compound used in the synthesis of various organic compounds. It is a colorless, crystalline solid with a melting point of 151°C and a boiling point of 163°C. DCFB is mainly used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Chemical Structures

2,4-Dichloro-5-fluorobenzaldehyde is utilized in the synthesis of various complex chemical structures. For instance, it plays a role in the base-catalyzed cyclocondensation of dihalobenzaldehydes with ethyl cyanoacetate and thiourea, yielding derivatives resistant to atmospheric oxidation and suitable for further chemical transformations (Al-Omar et al., 2010). Additionally, it is used in synthesizing thiazolidin-4-one derivatives, which have shown promising antioxidant activity (El Nezhawy et al., 2009).

Intermediate in Organic Synthesis

Development of Fluorescent Materials

This compound contributes to the development of high-fluorescence intensity compounds. These compounds are tested as emitters for organic light-emitting diodes, showcasing the influence of fluorine-containing substituents on their parameters, such as HOMO and LUMO levels, crucial for the adjustment of these devices (Szlachcic et al., 2017).

Pharmaceutical Intermediates

The compound is used in synthesizing pharmaceutical intermediates. For example, it has been converted to intermediates in the synthesis of drugs like brexpiprazole, demonstrating its versatility and significance in the pharmaceutical industry (Wu et al., 2015).

Exploration of Molecular Properties

It is also studied for its molecular properties, such as in the context of C-H...O hydrogen bonding in liquid phases. Such studies contribute to a deeper understanding of molecular interactions and properties (Ribeiro-Claro et al., 2002).

Polymer Synthesis

In polymer science, this compound is used in synthesizing microporous polyaminals for applications like carbon dioxide adsorption, showcasing its role in environmental and material sciences (Li et al., 2016).

Safety and Hazards

2,4-Dichloro-5-fluorobenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that halogenated benzaldehydes, such as this compound, often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .

Mode of Action

The mode of action of 2,4-Dichloro-5-fluorobenzaldehyde involves nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks an aromatic ring carbon, leading to the substitution of one of the substituents in the aromatic ring . This mechanism is facilitated by the presence of electron-withdrawing groups, such as the chlorine and fluorine atoms in this compound .

Biochemical Pathways

It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds can interact with various biochemical pathways and have been found to possess antimicrobial properties .

Pharmacokinetics

The compound’s molecular weight (193) and its physical form (solid) suggest that it may have good bioavailability .

Result of Action

The compound’s ability to form schiff base compounds suggests that it may have antimicrobial effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .

Biochemische Analyse

Biochemical Properties

2,4-Dichloro-5-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of Schiff base compounds, which have antimicrobial properties . It interacts with various enzymes and proteins, facilitating the formation of these compounds through condensation reactions. The aldehyde group in this compound is crucial for its reactivity, allowing it to form covalent bonds with amino groups in proteins and enzymes, thereby influencing their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function. Additionally, this compound can impact cell proliferation and apoptosis, depending on the concentration and exposure duration .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it can form Schiff bases with amino groups in enzymes, leading to changes in their conformation and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular damage and apoptosis. It is essential to determine the threshold levels for safe and effective use of this compound in research and therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall biological effects .

Eigenschaften

IUPAC Name |

2,4-dichloro-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCCHXURNGWJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378835 | |

| Record name | 2,4-dichloro-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86522-91-0 | |

| Record name | 2,4-dichloro-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

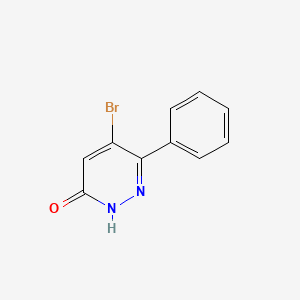

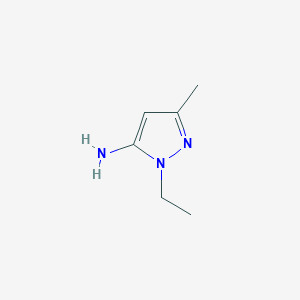

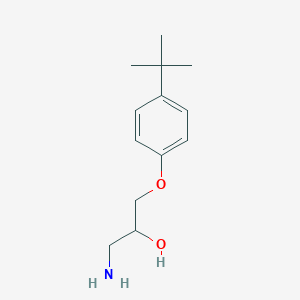

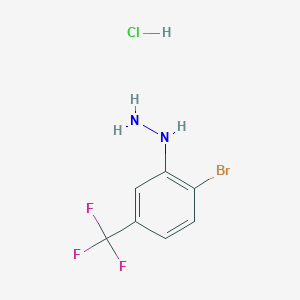

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

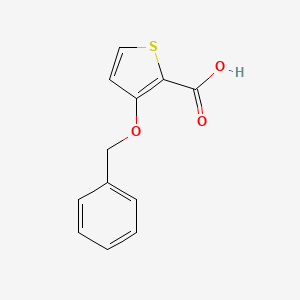

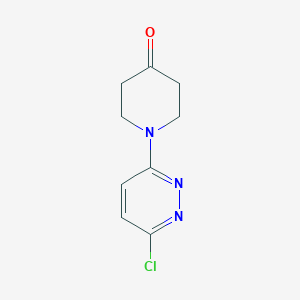

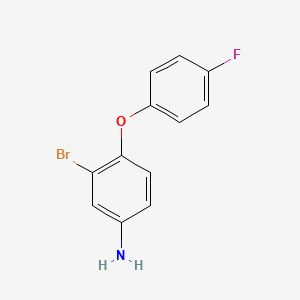

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)